Methyl 5-methoxynicotinate
Description
Significance of Pyridine (B92270) Derivatives in Chemical and Biological Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This substitution results in a six-membered aromatic ring with distinct electronic properties that make it a cornerstone in various scientific fields. openaccessjournals.com Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their wide spectrum of biological activities. sciencepublishinggroup.comresearchgate.net These compounds have been reported to exhibit antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, among others. nih.gov The pyridine ring is a key structural component in many essential natural compounds, including certain vitamins and alkaloids. researchgate.net For instance, nicotinic acid, also known as vitamin B3, is a pyridine derivative synthesized in mammals from the amino acid tryptophan. wikipedia.org Beyond medicine, pyridine derivatives are crucial in the development of agrochemicals and as chemosensors for detecting various ions and neutral molecules. wikipedia.orgnih.gov
Overview of Esterified Nicotinates as Research Scaffolds
Nicotinate (B505614) esters, formed by the esterification of nicotinic acid (pyridine-3-carboxylic acid), are a significant subclass of pyridine derivatives used extensively in research. The esterification process, typically involving the reaction of nicotinic acid with an alcohol in the presence of an acid catalyst, yields compounds like methyl nicotinate or ethyl nicotinate. scholarsresearchlibrary.comorientjchem.org These esters serve as versatile intermediates in organic synthesis, providing a platform for further molecular modifications. In pharmacological research, certain nicotinate esters have been investigated for their vasodilating properties. ahajournals.org A notable example from nutritional science is α-tocopheryl nicotinate (Vitamin E nicotinate), an ester formed between α-tocopherol (vitamin E) and nicotinic acid, which combines the functions of both vitamins. rsc.org The ester functional group can be readily transformed, for example, through reduction to the corresponding alcohol, making these scaffolds valuable in the synthesis of more complex molecules. scholarsresearchlibrary.com
Research Context of Methyl 5-Methoxynicotinate within Nicotinate Chemistry
This compound is a specific nicotinate ester that has garnered attention in scientific research. smolecule.com It is a derivative of nicotinic acid featuring a methyl ester at the 3-position and a methoxy (B1213986) group at the 5-position of the pyridine ring. synquestlabs.com This substitution pattern places it within a broad family of functionalized nicotinates studied for various applications. Its structural relatives, such as halogenated nicotinates (e.g., methyl 5-bromonicotinate), are used as key building blocks in palladium-catalyzed cross-coupling reactions to create complex molecular architectures. lookchem.com The presence of the methoxy group, an electron-donating substituent, influences the electronic properties and reactivity of the pyridine ring compared to unsubstituted or halogenated analogs. The compound serves as a valuable intermediate in drug discovery, organic synthesis, and materials science, where its unique properties are leveraged for developing new therapeutic agents and functional materials. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJAOSTLIQOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584878 | |
| Record name | Methyl 5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-46-7 | |
| Record name | Methyl 5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-3-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Methoxynicotinate and Analogues
Established Synthetic Pathways for Methyl 5-Methoxynicotinate
Conventional methods for synthesizing this compound typically rely on multi-step processes starting from commercially available nicotinic acid derivatives. These pathways focus on foundational organic reactions, including electrophilic substitution and esterification.
A primary conventional route to this compound begins with the corresponding carboxylic acid, 5-methoxynicotinic acid. This precursor itself can be synthesized from simpler nicotinic acid derivatives. The subsequent esterification is a key final step. An analogous, well-documented procedure is the synthesis of Methyl 5-bromonicotinate, which involves the initial bromination of nicotinic acid. In a common method, nicotinic acid is treated with bromine in the presence of thionyl chloride and an iron catalyst to produce 5-bromonicotinic acid, which is then esterified. This highlights a typical strategy: functionalization of the pyridine (B92270) ring followed by conversion of the carboxylic acid to the methyl ester.
Achieving the correct substitution pattern (regioselectivity) on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. The electron-deficient nature of the pyridine ring influences the position of incoming substituents. Several strategies are employed to control the regiochemical outcome of reactions. numberanalytics.com
Use of Directing Groups : Functional groups already present on the ring can direct incoming reagents to specific positions. numberanalytics.com
Catalyst Control : The choice of catalyst can significantly influence where a reaction occurs. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce substituents at specific positions on nicotinic acid esters with high precision.
Reaction Condition Manipulation : The solvent and temperature can play a crucial role. For example, in the synthesis of related methoxynicotinate isomers, the reaction of a dichloropyridine carboxylate with sodium methoxide (B1231860) was found to be highly regioselective for the 6-position when conducted in a solvent mixture of N,N-dimethylformamide (DMF) and methanol (B129727). researchgate.net Lewis acids like boron trifluoride (BF₃) can also be used to activate the pyridine ring and direct the regioselective addition of nucleophiles. uni-muenchen.de
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Directing Groups | Existing functional groups on the pyridine ring guide the position of new substituents. | A nitro group can direct an incoming electrophile to the meta position in electrophilic aromatic substitution. | numberanalytics.com |
| Catalyst-Controlled Coupling | Transition metal catalysts, particularly palladium, are used to form carbon-carbon or carbon-heteroatom bonds at specific sites. | Suzuki-Miyaura coupling to introduce an aryl or alkyl group at the 6-position of a pyridine ring. | |
| Solvent-Mediated Selectivity | The choice of solvent can alter the reactivity of reagents and favor substitution at a specific position. | Using DMF/MeOH to achieve highly regioselective methoxylation at the 6-position of a dihalonicotinate. | researchgate.net |
The final step in many syntheses of this compound is the esterification of 5-methoxynicotinic acid. Several laboratory-scale methods are available for this transformation.
One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the carboxylic acid (e.g., 5-bromonicotinic acid as an analogue) in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
Another technique involves the use of diazomethane (B1218177) . In this procedure, the nicotinic acid derivative is treated with a solution of diazomethane in a solvent like diethyl ether at a low temperature. While often efficient and proceeding under mild conditions, the toxicity and explosive nature of diazomethane limit its use, especially on an industrial scale.
A third method utilizes trimethylsilyldiazomethane (B103560) . In a documented synthesis of this compound, 5-hydroxynicotinic acid was reacted with trimethylsilyldiazomethane in a toluene/methanol solvent mixture to yield the desired product. rug.nl This reagent is often considered a safer alternative to diazomethane.
| Method | Reagents | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | Reflux, 15 hours | Common, uses inexpensive reagents, suitable for scale-up. | |
| Diazomethane | Diazomethane (CH₂N₂), Diethyl Ether | 0°C to room temperature | High efficiency, mild conditions; limited by reagent toxicity and instability. | |
| Trimethylsilyldiazomethane | Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂), Toluene/Methanol | Room temperature, 16 hours | Safer alternative to diazomethane, good yield. | rug.nl |
Advanced Synthetic Techniques for this compound and Related Compounds
To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and flow chemistry are being applied to the synthesis of nicotinate (B505614) derivatives.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.net This technology has been successfully applied to key steps in the synthesis of nicotinic acid derivatives. For instance, a microwave-promoted heteroannulation reaction was a key step in the synthesis of an azaindole. researchgate.net In the synthesis of a related compound, methyl 2-amino-6-methoxynicotinate, a microwave-induced methoxylation step was employed, which afforded improved regioselectivity and product purity. researchgate.netcuriaglobal.com The synthesis of other heterocyclic compounds, such as 5-azapurines, has also been shown to be simple and fast when using microwave assistance. nih.gov For substituted nicotinic acids, microwave heating can reduce reaction times from hours to minutes and increase yields.
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. unimi.itamt.uk This technology is increasingly applied in the pharmaceutical and fine chemical industries. amt.ukmdpi.com
Green Chemistry Principles in this compound Production
The application of green chemistry to the synthesis of pyridine derivatives, including this compound, aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using safer materials. numberanalytics.com Modern synthetic methods are progressively adopting these principles. numberanalytics.com
Key aspects of green chemistry in this context include:
Safer Solvents: A significant portion of the mass in a typical chemical process is attributed to solvents, which also account for a large part of the life cycle's environmental impact. The ideal green chemistry scenario is to conduct reactions without any solvent. curtin.edu.au When a solvent is necessary, the focus shifts to using more eco-friendly options. curtin.edu.au For the synthesis of heterocyclic compounds, unconventional and biodegradable solvents like polyethylene (B3416737) glycols (PEGs), glycerol, ethyl lactate, and aqueous solutions of gluconic acid are being explored. curtin.edu.auresearchgate.net Water, being non-toxic, non-flammable, and readily available, is also a preferred green solvent. mdpi.commdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can lead to higher yields, shorter reaction times, and purer products with reduced energy usage. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov For instance, the synthesis of methyl 2-amino-6-methoxynicotinate, a related valuable building block, has been optimized using microwave-induced regioselective methoxylation. researchgate.net
Catalysis: The use of efficient catalysts, including biocatalysts like enzymes, can offer a sustainable and environmentally friendly alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.com Recyclable catalysts are also a key feature of greener synthetic routes. bohrium.com
Atom Economy and Waste Reduction: One-pot multicomponent reactions are increasingly employed as they enhance synthetic efficiency, improve atom economy, and reduce reaction times and waste generation. nih.govbohrium.com
While specific studies detailing a complete "green synthesis" of this compound are not extensively documented, the principles applied to the broader class of pyridine and heterocyclic compounds are directly relevant and provide a framework for its sustainable production.
Precursor and Intermediate Utility in Complex Molecule Synthesis
This compound's value in organic chemistry is largely defined by its role as a versatile precursor and intermediate. Its structure allows for various chemical modifications, making it a key component in the assembly of more intricate molecular architectures.
Role as a Heterocyclic Building Block
This compound is classified as a heterocyclic building block, a fundamental component used to construct more complex molecules. smolecule.comcymitquimica.com Heterocyclic compounds, particularly those containing nitrogen like pyridine, are prevalent in a vast number of natural products and biologically active molecules, including pharmaceuticals. numberanalytics.com
The utility of this compound as a building block stems from its reactive sites, which allow for its integration into larger structures. It has found diverse applications in scientific research, including drug discovery, organic synthesis, and materials science. smolecule.com Its unique properties make it a promising candidate for the development of new therapeutic agents and functional materials. smolecule.com Analogues, such as methyl 6-bromo-5-methoxynicotinate, also serve as crucial precursors in pharmaceutical research and as intermediates in the synthesis of other complex organic compounds. smolecule.com
Integration into Multi-Step Organic Synthesis
The true synthetic utility of this compound and its derivatives is demonstrated in their incorporation into multi-step synthesis pathways to create complex target molecules.
For example, a close analogue, methyl 6-methoxynicotinate, serves as a key intermediate in the synthesis of novel isatin–nicotinohydrazide hybrids. In this process, the methyl nicotinate derivative is first converted to a nicotinohydrazide, which is then reacted with other intermediates to produce the final complex compounds with potential antibacterial properties.
In another instance, this compound is used as a starting material in a multi-step sequence to produce intermediates for pharmacologically active compounds. For example, it can be reduced to form (5-bromo-6-methoxypyridin-3-yl)methanol (B572116), which is an intermediate in the synthesis of Farnesoid X Receptor (FXR) modulating compounds.
Furthermore, nicotinic acid esters, the class of compounds to which this compound belongs, are foundational in numerous synthetic endeavors. Methyl nicotinate itself can be the starting point for multi-step reactions to create complex triazole derivatives. researchgate.net The ester group can be converted to a hydrazide, which then undergoes further reactions to build the target heterocyclic system.
The following table provides an overview of the role of this compound and its close analogues in various synthetic applications.
| Starting Material/Intermediate | Synthetic Application/Target Molecule | Key Transformation |
| Methyl 6-methoxynicotinate | Isatin–nicotinohydrazide hybrids | Conversion to 6-methoxynicotinohydrazide |
| Methyl 5-bromo-6-methoxynicotinate | (5-bromo-6-methoxypyridin-3-yl)methanol | Reduction of the ester group |
| Methyl nicotinate | 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Multi-step conversion involving hydrazide formation |
| This compound | Precursor for pharmaceutical intermediates | Utilized for its core pyridine structure |
This utility in multi-step synthesis underscores the importance of this compound as a versatile and valuable chemical entity in the field of organic chemistry.
Derivatization Strategies and Novel Compound Design
Chemical Transformations of Methyl 5-Methoxynicotinate
The reactivity of this compound allows for a range of chemical transformations, enabling the introduction of various functional groups and the modification of its core structure.
Halogenation of the pyridine (B92270) ring of this compound and related nicotinic acid derivatives is a key strategy for introducing functional handles that can be used in subsequent cross-coupling and substitution reactions.
Methyl 5-fluoro-6-iodonicotinate: The synthesis of this compound can be achieved through a multi-step process. For instance, the related compound methyl 5-fluoro-2-iodonicotinate has been synthesized and used in cyclization reactions. kcl.ac.uk
Methyl 6-chloro-5-methoxynicotinate: This derivative can be prepared from methyl 6-chloro-5-hydroxynicotinate by reaction with methyl iodide in the presence of a base like potassium carbonate. echemi.com It is used as an intermediate in the synthesis of other organic compounds. chembk.comlookchem.com
Methyl 5-bromo-6-methoxynicotinate: The synthesis of this compound can be achieved from 5-methoxynicotinic acid through bromination and subsequent esterification. smolecule.com The bromine atom can then be displaced by various nucleophiles or participate in coupling reactions. smolecule.com For example, it can be reduced to (5-bromo-6-methoxypyridin-3-yl)methanol (B572116) using DIBAL-H. google.com
A general approach to halogenation involves the direct reaction with a halogenating agent. For instance, 5-methoxynicotinic acid can be brominated to introduce a bromine atom at the 6-position, followed by esterification with methanol (B129727) to yield methyl 6-bromo-5-methoxynicotinate. smolecule.com The reactivity of the pyridine ring towards electrophilic substitution can be enhanced by forming the pyridine N-oxide. smolecule.com
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor(s) |
|---|---|---|---|
| Methyl 5-fluoro-6-iodonicotinate | Not available in search results | C8H7FINO3 | Methyl 5-fluoro-2-iodonicotinate (related compound) kcl.ac.uk |
| Methyl 6-chloro-5-methoxynicotinate | 915107-31-2 lookchem.com | C8H8ClNO3 echemi.com | Methyl 6-chloro-5-hydroxynicotinate, Methyl iodide echemi.com |
| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 synquestlabs.com | C8H8BrNO3 synquestlabs.com | 5-Methoxynicotinic acid smolecule.com |
The ester group of methyl nicotinate (B505614) and its derivatives can be readily converted to amides and hydrazides, which are important intermediates for the synthesis of various biologically active molecules.
For example, methyl nicotinate reacts with hydrazine (B178648) hydrate (B1144303) to form nicotinoyl hydrazine. jocpr.com This nicotinoyl hydrazine can then be condensed with substituted aryl aldehydes to create arylidene derivatives. jocpr.com Similarly, nicotinic acid hydrazide can be prepared from methyl nicotinate and hydrazine hydrate. ftstjournal.comresearchgate.net In a specific example, iso methyl nicotinate N-oxide reacts with hydrazine hydrate to form isoniazid (B1672263) N-oxide. google.com
The pyridine ring of this compound is susceptible to nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or after halogenation. The methoxy (B1213986) group can undergo substitution under certain conditions. ambeed.com For instance, the chlorine atom in methyl 6-chloro-5-methoxynicotinate can be substituted by nucleophiles. smolecule.com
The functional groups on this compound can be modified through oxidation and reduction reactions. The methoxy group can potentially be oxidized to a carbonyl group using strong oxidizing agents. vulcanchem.com The ester group can be reduced to an alcohol. For example, methyl 5-bromo-6-methoxynicotinate has been reduced to (5-bromo-6-methoxypyridin-3-yl)methanol using DIBAL-H. google.com
Construction of Fused Heterocyclic Systems
This compound and its derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.
Quinoline (B57606) Derivatives: Quinolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov Various synthetic methods exist for their preparation, often involving the cyclization of substituted anilines or other precursors. jptcp.com While direct use of this compound in quinoline synthesis was not detailed in the provided results, its derivatives can serve as precursors.
Fused 2-Pyridones: Methyl 2-amino-6-methoxynicotinate, a related compound, is a key building block for the preparation of fused 2-pyridones. thieme-connect.comresearchgate.net These fused systems are of interest for their potential antibacterial properties. diva-portal.org
Reaction Mechanisms and Mechanistic Studies
Elucidation of Reaction Pathways for Methyl 5-Methoxynicotinate Synthesis
The synthesis of this compound can be achieved through several routes, with the esterification of 5-methoxynicotinic acid being a primary method. One common approach involves the reaction of 5-methoxynicotinic acid with methanol (B129727) in the presence of an acid catalyst. The mechanism proceeds via protonation of the carboxylic acid group, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from methanol. While effective, this method can require prolonged reaction times.
Another significant synthetic pathway involves palladium-catalyzed cross-coupling reactions. For instance, derivatives like methyl 5-bromonicotinate can serve as precursors. In these reactions, the mechanism typically involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a suitable methoxy-group donor and subsequent reductive elimination to yield the final product. The bromine atom in such precursors acts as a good leaving group, facilitating these transformations.
Mechanistic Investigations of Derivatization Reactions
The pyridine (B92270) ring and the ester group of this compound are the primary sites for derivatization reactions, including electrophilic aromatic substitution and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): The pyridine ring of nicotinate (B505614) derivatives can undergo electrophilic aromatic substitution. The reaction proceeds through a two-step mechanism. Initially, the aromatic ring acts as a nucleophile and attacks an electrophile, leading to the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com This step disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom that was attacked, restoring aromaticity. masterorganicchemistry.com The presence of the methoxy (B1213986) group (an electron-donating group) and the ester group (an electron-withdrawing group) on the pyridine ring influences the rate and regioselectivity of these substitutions. Electron-donating groups generally activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. libretexts.org
Nucleophilic Attack: The ester carbonyl group is susceptible to nucleophilic attack. For example, reaction with primary amines can lead to amination, forming the corresponding amide derivatives. vulcanchem.com Similarly, treatment with thiols can result in thiolation. vulcanchem.com The aldehyde group in derivatives like Methyl 2-formyl-6-methoxynicotinate can undergo nucleophilic addition reactions with various nucleophiles to form alcohols or other derivatives.
Derivatives of this compound, such as those with a bromine atom, are also key substrates for nucleophilic substitution reactions. The bromine atom can be displaced by various nucleophiles, enabling the synthesis of a wide range of substituted pyridine compounds.
Photochemical Reactions of Nicotinates
The photochemical behavior of nicotinate esters has been a subject of mechanistic and synthetic interest. Irradiation of certain 2-alkoxynicotinic acid alkyl esters in a benzene (B151609) solution has been shown to yield cage-type photodimers. acs.orgnih.gov This reaction is influenced by the substituents on the pyridine ring. For instance, an additional methyl group at the 6-position can prevent this dimerization. acs.org
In some cases, such as with phenyl 2-methoxynicotinate, photolysis can lead to a photo-Fries rearrangement, resulting in 1,3- and 1,5-rearranged products. acs.orgnih.gov Studies have also observed excimer emission from methyl 2-methoxynicotinate at low temperatures (77 K), indicating the formation of an excited-state dimer. acs.orgnih.gov However, under similar photolysis conditions, methyl nicotinate itself was found to be inert, highlighting the influence of the alkoxy group on the photochemical reactivity. acs.org
| Photochemical Reaction of Nicotinate Derivatives |
| Reactant |
| 2-Alkoxynicotinic acid alkyl esters |
| Phenyl 2-methoxynicotinate |
| Methyl 2-methoxynicotinate |
| Methyl nicotinate |
This table summarizes the different photochemical behaviors observed for various nicotinate derivatives based on available research.
Hydrolysis Mechanisms of Nicotinate Esters
The hydrolysis of nicotinate esters, including this compound, is a fundamental reaction that results in the formation of the corresponding carboxylic acid (nicotinic acid derivative) and alcohol (methanol). This process can be catalyzed by acids, bases, or enzymes.
The base-catalyzed hydrolysis of esters typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov This is an addition-elimination reaction where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the leaving group (methoxide in this case) is eliminated, and after proton transfer, the carboxylate and alcohol are formed.
The rate of hydrolysis can be influenced by various factors, including pH, temperature, and the solvent medium. For example, the hydrolysis of myristyl nicotinate, a prodrug of nicotinic acid, was found to follow pseudo-first-order kinetics, with the rate being dependent on pH and temperature. researchgate.net Studies on the hydrolysis of ethyl nicotinate in a water-tetrahydrofuran (THF) solvent mixture showed that the reaction rate decreases as the concentration of the less polar co-solvent (THF) increases. tijer.org
In biological systems, the hydrolysis of nicotinate esters is often mediated by enzymes. drugbank.com For instance, topically applied methyl nicotinate is hydrolyzed to nicotinic acid and methanol by esterases present in the skin. drugbank.com Similarly, other nicotinate ester prodrugs are designed to be hydrolyzed by esterases in the skin or other tissues to release the active nicotinic acid. researchgate.netmultichem.it
| Hydrolysis of Nicotinate Esters |
| Type of Hydrolysis |
| Base-Catalyzed |
| Acid-Catalyzed |
| Enzymatic |
This table outlines the primary mechanisms for the hydrolysis of nicotinate esters.
Pharmacological and Biological Research of Methyl 5 Methoxynicotinate Derivatives
Medicinal Chemistry Applications and Drug Discovery
Development of Potential Therapeutic Agents
There is no specific information available in the reviewed literature regarding the development of therapeutic agents derived directly from Methyl 5-methoxynicotinate.
Role in Design and Synthesis of New Pharmaceutical Agents
The role of this compound as a specific building block or precursor in the design and synthesis of new pharmaceutical agents is not detailed in the currently accessible scientific research.
Investigated Biological Activities
Anti-inflammatory Properties
No studies were identified that specifically investigate the anti-inflammatory properties of derivatives of this compound.
Anti-cancer and Anti-proliferative Studies
There is a lack of research focused on the anti-cancer and anti-proliferative activities of compounds derived from this compound.
Antimicrobial and Anti-viral Activities
Specific studies detailing the antimicrobial or antiviral activities of this compound derivatives could not be located in the reviewed scientific literature.
Enzyme Inhibition Studies
PI3Kδ Inhibitors: The phosphoinositide 3-kinase (PI3K) pathway is crucial in cell signaling, and its dysregulation is implicated in cancer and inflammatory diseases. mdpi.com The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for related disorders. mdpi.com Research has led to the discovery of novel PI3Kδ inhibitors derived from the this compound scaffold. For instance, virtual screening and subsequent experimental validation have identified compounds with potent PI3Kδ-inhibitory activity. mdpi.com One such derivative, NSC348884, demonstrated a favorable binding mode within the active site of PI3Kδ. mdpi.com Further structural modifications of this lead compound resulted in derivatives with enhanced binding, forming hydrogen bonds with key amino acid residues like Val828 and Lys779 in the ATP binding pocket. mdpi.com
Dehydroquinase Inhibitors: While specific studies on this compound derivatives as dehydroquinase inhibitors are not extensively detailed in the provided search results, the broader field of enzyme inhibition highlights the potential for this chemical scaffold. Dehydroquinase is an enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. This makes it a potential target for the development of novel antimicrobial agents. The structural versatility of nicotinate (B505614) derivatives suggests they could be adapted to fit the active site of dehydroquinase, but further specific research is required.
Receptor Ligand Binding
The adaptability of the this compound structure has been leveraged to design ligands for various G protein-coupled receptors (GPCRs), which are significant drug targets.
5-HT1A and 5-HT2A Ligands: Serotonin (5-HT) receptors are involved in a multitude of physiological and pathological processes in the central nervous system. mdpi.com Derivatives of this compound have been explored as ligands for 5-HT1A and 5-HT2A receptors, which are implicated in mood disorders like anxiety and depression. researchgate.netmdpi.com For example, novel arylpiperazinyl derivatives of coumarin, which can be conceptually related to modified nicotinate structures, have shown high affinity for 5-HT1A receptors. nih.gov Molecular docking studies have helped to understand the structural basis for the high affinity of these compounds, revealing key interactions with amino acid residues within the receptor binding sites. nih.gov
Dopamine (B1211576) D2 and D3 Ligands: Dopamine receptors, particularly the D2 and D3 subtypes, are key targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. researchgate.netmdpi.com Researchers have synthesized and evaluated novel compounds based on scaffolds that could be derived from this compound, demonstrating nanomolar affinities at both D2 and D3 receptors. researchgate.net Some of these ligands have shown a preference for the D3 receptor subtype. researchgate.net For example, N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide exhibited high affinity and selectivity for the D3 receptor. researchgate.net
Serotonin-3 (5-HT3) Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is involved in processes such as emesis and anxiety. nih.govnih.gov Antagonists of this receptor are used to manage chemotherapy-induced nausea and vomiting. nih.gov The development of ligands that interact with 5-HT3 receptors is an active area of research. For instance, the compound CSP-2503 has been identified as a 5-HT receptor ligand with high affinity for 5-HT1A, 5-HT2A, and 5-HT3 receptors, showcasing the potential for developing multi-target ligands from related chemical scaffolds. researchgate.net
Neuroprotective Effects
Research into the neuroprotective potential of this compound derivatives is an emerging area. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of neurodegenerative diseases. nih.gov While direct studies on this compound derivatives are limited in the provided results, related compounds have been investigated for their neuroprotective activities. For example, 5'-deoxy-5'-methylthioadenosine (MTA) has demonstrated a range of neuroprotective effects against excitotoxicity in vitro. nih.govplos.org Additionally, certain mGluR5 antagonists have been studied for their neuroprotective actions in neuronal cultures. nih.gov These studies provide a basis for exploring how modifications of the this compound core could yield compounds with significant neuroprotective properties.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic changes to its chemical structure. pharmacologymentor.comnih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity and selectivity of this compound derivatives can be significantly altered by modifying their substituents. For instance, in the context of dopamine D2 and D3 receptor ligands, the length of the linker between an amide and an aryl moiety has been identified as a critical determinant of affinity. researchgate.net Specifically, a four-methylene group linker was found to be optimal for high affinity towards these receptors. researchgate.net
In the development of 5,6,7-trimethoxyindole derivatives as antimitotic agents, SAR studies revealed that N-methylation and specific substitutions on the indole (B1671886) ring led to compounds with potent antiproliferative activities in the submicromolar range. nih.gov These studies underscore the importance of systematic structural modifications to enhance the desired biological effect and selectivity. nih.gov
The following table summarizes the impact of certain substituent modifications on the biological activity of related compound series:
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct pharmacological profiles. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.govmalariaworld.org
For nature-inspired compounds like 3-Br-acivicin and its derivatives, only specific isomers displayed significant antiplasmodial activity. nih.govmalariaworld.org This stereoselectivity is often attributed to the specific fit required for binding to the target protein. Molecular modeling studies can shed light on the structural and stereochemical requirements for an efficient interaction, including the formation of covalent bonds in the case of irreversible inhibitors. nih.govmalariaworld.org The differential activity of stereoisomers can also be related to stereoselective uptake by cells. researchgate.net
Computational Chemistry and Molecular Modeling in Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and design, offering insights that can guide the synthesis and evaluation of new therapeutic agents. nih.govnih.govsemanticscholar.org These methods can significantly reduce the time and cost associated with drug development. semanticscholar.org
Techniques such as molecular docking are used to predict the binding orientation of a ligand to its target protein, helping to understand the key interactions that stabilize the ligand-receptor complex. semanticscholar.org This information is crucial for designing more potent and selective inhibitors. For example, in the discovery of novel PI3Kδ inhibitors, molecular docking was used to screen a compound database and identify potential lead compounds. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding. nih.gov Furthermore, quantum mechanics/molecular mechanics (QM/MM) studies can offer a more detailed understanding of the intermolecular interactions, such as those involving novel chemical moieties. researchgate.net These computational approaches, combined with experimental data, facilitate a rational, structure-based drug design process. nih.govco-ac.com
The following table provides an overview of computational methods and their applications in the design of this compound derivatives and related compounds:
Ligand-Target Interactions
The therapeutic effects of this compound derivatives are contingent upon their precise interactions with biological targets, such as G-protein-coupled receptors (GPCRs). A significant area of investigation has been their activity as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target for central nervous system disorders. nih.govnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more subtle and specific modulation of receptor activity. nih.govmdpi.com
The binding of these derivatives occurs within a common allosteric pocket in the seven-transmembrane (7TM) domain of the mGluR5 receptor. nih.gov The interactions are primarily governed by a series of non-covalent forces, including hydrogen bonds and hydrophobic interactions with key amino acid residues. Mutagenesis studies have identified several critical residues that form this binding pocket and are crucial for the affinity of various allosteric modulators. These include Proline654, Tyrosine658, Threonine780, Tryptophan784, Serine808, and Alanine809. nih.gov
The specific interactions can vary depending on the chemical nature of the substituents on the this compound core. For instance, derivatives containing a pyridine (B92270) ring, similar to the nicotinic acid core, may engage in interactions with residues like Serine808. nih.gov The methoxy (B1213986) group, a key feature of the parent compound, can also form specific contacts within the binding pocket. Molecular docking studies of related compounds have shown that methoxy groups can coordinate in close proximity to S808. nih.gov
The structure-activity relationship (SAR) of these derivatives reveals how small chemical changes can significantly impact binding affinity and efficacy. By systematically altering functional groups on the core scaffold, researchers can map the chemical space required for optimal interaction. For example, the addition of a cyano group to a related scaffold was found to be crucial for potency, with docking studies suggesting a potential hydrogen bond with S808. nih.gov
| Derivative Scaffold | Key Interacting Residues in mGluR5 | Potential Interaction Type |
|---|---|---|
| Pyridine-based NAMs | S808, T780 | Hydrogen Bonding |
| Derivatives with Methoxy Groups | S808 | Coordination/Hydrophobic Interaction |
| Derivatives with Cyano Groups | S808 | Hydrogen Bonding |
| General Allosteric Modulators | P654, Y658, W784, A809 | Hydrophobic/Van der Waals Interactions |
Virtual Screening and Lead Optimization
The discovery and refinement of this compound derivatives are significantly accelerated by computational techniques such as virtual screening and lead optimization. nih.govnih.gov
Virtual Screening
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This process begins with the three-dimensional structure of the target protein, such as mGluR5. Large databases containing millions of virtual compounds are then computationally "docked" into the identified allosteric binding site. nih.govnih.gov Each compound is assessed and scored based on its predicted binding affinity and complementarity to the receptor site. nih.gov
This approach allows researchers to efficiently prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. nih.gov For derivatives of this compound, virtual screening can identify novel chemical scaffolds that fit the specific steric and electronic requirements of the target's allosteric site, leading to the discovery of new "hit" compounds.
Lead Optimization
Once a "hit" or "lead" compound is identified, the process of lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogues of the lead compound to improve its pharmacological properties. nih.govresearchgate.net The goal is to enhance target affinity and selectivity, improve metabolic stability and pharmacokinetic profiles, and reduce potential toxicity. nih.gov
Computational methods are integral to this process. Techniques like Free Energy Perturbation (FEP) can be used to predict the change in binding affinity resulting from a chemical modification, guiding chemists to make the most promising changes. nih.gov For example, FEP-guided optimization can help in refining the substituents on the pyridine ring of a this compound derivative to maximize its potency. nih.gov This process involves systematically exploring modifications, such as adding or changing small functional groups (e.g., methyl, chloro, cyano groups), to probe the structure-activity relationship and enhance interactions with the target. nih.govnih.gov
| Optimization Phase | Methodology | Objective |
|---|---|---|
| Hit Identification | Virtual Screening (Docking) | Identify novel compounds with predicted binding affinity for the target. nih.gov |
| Hit-to-Lead | Initial SAR studies, synthesis of initial analogs | Confirm activity and explore initial chemical modifications. |
| Lead Optimization | FEP-guided analog design, advanced SAR | Improve potency, selectivity, and ADME properties. nih.gov |
| Preclinical Candidate Selection | In vivo testing of optimized leads | Identify a compound with a suitable overall profile for clinical development. nih.gov |
Through these combined computational and synthetic strategies, the this compound scaffold can be systematically refined to produce potent and selective drug candidates with desirable therapeutic properties.
Advanced Analytical Techniques in Research
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of Methyl 5-methoxynicotinate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. The chemical shifts in ¹H NMR and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, allowing for the precise assignment of each atom in the structure. rsc.org
Interactive Table: NMR Data for this compound in CDCl₃
| Type | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 8.76 | Doublet, 1H, J=1.6 Hz (Pyridine ring proton) |
| 8.41 | Doublet, 1H, J=2.9 Hz (Pyridine ring proton) | |
| 7.70 | Doublet of doublets, 1H (Pyridine ring proton) | |
| 3.89 | Singlet, 3H (Methoxy group protons) | |
| 3.84 | Singlet, 3H (Methyl ester group protons) | |
| ¹³C NMR | Data not available | - |
Data sourced from a study on the de novo fragment-based design of inhibitors of DXS. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to C=O stretching of the ester, C-O stretching of the ester and ether groups, and C=N and C=C stretching of the pyridine (B92270) ring. rsc.org
High-Resolution Mass Spectrometry (HR-MS) allows for the determination of the compound's exact molecular weight. For this compound (C₈H₉NO₃), the calculated mass to charge ratio ([M+H]⁺) is a precise value that can be confirmed experimentally to verify the elemental composition. rsc.org
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for verifying its purity.
Flash Chromatography and Column Chromatography are widely used preparative techniques. These methods involve passing the crude product through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. rsc.orggoogle.comrug.nl
Interactive Table: Chromatographic Purification Methods for this compound
| Technique | Stationary Phase | Eluent/Mobile Phase | Source |
| Flash Chromatography | Silica Gel | 0-50% Ethyl acetate (B1210297) in Hexane | Patent google.com |
| Column Chromatography | Silica Gel | Ethyl acetate / Toluene (1:4) | Thesis rsc.orgrug.nl |
Filtration through agents like Celite is often employed as a preliminary purification step to remove solid catalysts or byproducts from a reaction mixture before further chromatographic purification. google.com
X-Ray Crystallography for Structural Elucidation of Derivatives
While the crystal structure of this compound itself is not widely reported, X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of its derivatives. This method provides unambiguous proof of structure, including stereochemistry, and offers insights into intermolecular interactions that dictate crystal packing. nih.gov
For instance, the structural analysis of 2-methoxy-4,6-diphenylnicotinonitrile, a related nicotinonitrile derivative, confirmed its crystallization in an orthorhombic system and detailed the key π-π stacking and hydrogen bonding interactions that stabilize the crystal lattice. nih.govnih.gov Similarly, studies on other complex heterocyclic derivatives, such as substituted pyridazino[4,5-b]indoles and 2′-(2-Hydroxy-4-methoxybenzylidene)nicotinohydrazide, have utilized single-crystal X-ray diffraction to unequivocally assign their chemical architectures and explore their supramolecular structures. researchgate.netmdpi.com These analyses are crucial for understanding structure-activity relationships in medicinal chemistry.
Interactive Table: X-Ray Crystallography Data for Nicotinic Acid Derivatives
| Compound | Crystal System | Space Group | Key Findings |
| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P2₁2₁2₁ | Elucidation of π-π stacking and H⋯X contacts stabilizing the crystal. nih.govnih.gov |
| 2′-(2-Hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate | Triclinic | P-1 | Determination of molecular conformation and intermolecular hydrogen bonds. researchgate.net |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Monoclinic | P2₁ | Confirmation of chemical architecture and analysis of C-H…π interactions. mdpi.com |
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) encompasses a suite of automated technologies used to rapidly test large numbers of chemical compounds for a specific biological activity. nih.gov While specific HTS campaigns involving this compound are not extensively documented, the methodologies are broadly applicable to this compound and its libraries for drug discovery and other applications.
HTS assays are typically performed in microtiter plates (96, 384, or 1536-well formats) and rely on sensitive detection methods such as fluorescence, luminescence, or colorimetry. mdpi.com For example, a colorimetric assay based on the ferric hydroxamate reaction has been developed for the high-throughput screening of microbial ester biosynthesis, a method that could be adapted for compounds like this compound. nih.gov
In the context of drug discovery, HTS can be used to identify "hits" from large compound libraries that interact with a specific biological target. nih.gov Furthermore, high-content screening (HCS), an imaging-based HTS approach, can be used to assess the effects of compounds on cell morphology and proliferation, providing an early indication of potential cytotoxicity. plos.org For classes of compounds like pyridinecarboxylic acid esters, HTS methods are employed in safety assessments, for instance, to screen for genotoxicity potential. researchgate.net
Future Directions and Research Opportunities
Untapped Synthetic Avenues
While traditional methods for synthesizing Methyl 5-methoxynicotinate, such as the Fischer esterification of 5-methoxynicotinic acid with methanol (B129727) in the presence of an acid catalyst, are well-established, there remains significant room for methodological improvement. researchgate.net Future synthetic research could focus on enhancing efficiency, sustainability, and the ability to generate diverse derivatives.
Advanced Catalysis: The development of novel catalysts could lead to milder reaction conditions, higher yields, and improved purity profiles. Exploring enzymatic catalysis, for instance, could offer high specificity and reduce the environmental impact of the synthesis.
Flow Chemistry and Microfluidics: Continuous flow synthesis presents a scalable and highly controlled alternative to batch processing. A study on the synthesis of a related compound, methyl 2-amino-6-methoxynicotinate, successfully utilized a microfluidic hydrogenation step, which improved the purity profile of the product. thieme-connect.com Adopting similar flow reaction technologies for this compound could streamline its production and facilitate the rapid synthesis of analog libraries. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity. thieme-connect.com The synthesis of methyl 2-amino-6-methoxynicotinate was significantly enhanced by a microwave-induced methoxylation step. thieme-connect.com Applying this high-energy technique to the synthesis of this compound could prove to be a more time- and energy-efficient approach.
Exploration of Novel Biological Targets
The biological activities of nicotinic acid and its esters have traditionally been linked to their role in lipid metabolism, primarily through the GPR109A receptor, and as vasodilators. nih.govnih.gov However, the vastness of the biological landscape suggests that this compound and its derivatives may interact with a range of undiscovered molecular targets.
Future research should prioritize the screening of this compound and its analogs against diverse panels of biological targets to uncover new therapeutic applications. The structural motif of this compound could serve as a starting point for developing inhibitors or modulators for various enzyme families or receptor systems. For instance, derivatives of other heterocyclic scaffolds have shown promise as anticancer agents by targeting specific pathways. nih.govnih.gov Screening nicotinate (B505614) derivatives for activity against novel cancer targets, such as Protein Arginine Methyltransferase 5 (PRMT5), which is overexpressed in several cancers, could be a fruitful area of investigation. nih.gov Creating focused libraries of derivatives with modifications at various positions on the pyridine (B92270) ring and testing them in high-throughput screening campaigns could reveal unexpected biological activities and open up new avenues for drug development.
Integration with Emerging Technologies (e.g., AI in drug discovery)
Predictive Retrosynthesis: AI-powered platforms can analyze the structure of this compound and its desired derivatives to propose novel and efficient synthetic routes. biopharmatrend.com These tools can evaluate millions of commercially available starting materials and known chemical reactions to design pathways that are more cost-effective and have a higher probability of success. biopharmatrend.com
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of nicotinate-based compounds against computationally modeled biological targets. nih.gov This allows for the rapid identification of molecules with a high likelihood of binding to a specific protein, thereby prioritizing which compounds should be synthesized and tested in the lab. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, low toxicity, and favorable pharmacokinetics. mdpi.com This approach moves beyond modifying existing structures to creating novel chemical entities with enhanced therapeutic potential. The feasibility of this approach is highlighted by the progression of the first drug discovered and designed by generative AI into Phase II clinical trials. insilico.com
ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI models can be trained on existing data to predict these properties for new nicotinate derivatives, helping to identify and eliminate candidates with poor profiles early in the discovery process. mdpi.com
| AI Application | Description | Potential Impact on Nicotinate Research |
|---|---|---|
| Retrosynthesis Planning | AI algorithms generate and rank potential synthetic pathways for a target molecule. biopharmatrend.com | Faster and more cost-effective synthesis of this compound and its derivatives. |
| Virtual High-Throughput Screening | Machine learning models predict the interaction between virtual compounds and biological targets. nih.gov | Rapid identification of promising nicotinate derivatives for novel therapeutic targets. |
| De Novo Molecular Design | Generative models create novel molecular structures with desired pharmacological profiles. mdpi.com | Design of new nicotinate-based drug candidates with improved efficacy and safety. |
| ADMET Property Prediction | AI predicts the pharmacokinetic and toxicity profiles of molecules from their structure. mdpi.com | Early deselection of unpromising candidates, reducing late-stage failures. |
Challenges and Limitations in Nicotinate Research
Despite the promising future directions, research into this compound and related compounds faces several challenges that must be overcome.
Pharmacological Side Effects: The most well-known limitation of nicotinic acid-based therapies is the induction of a cutaneous flushing response, which can affect patient compliance. nih.gov While topical application of esters like methyl nicotinate localizes the effect, understanding and mitigating these side effects remains a key challenge for systemic applications. nih.gov
Chemical Stability and Handling: Some nicotinate esters can be challenging to work with. For example, solid methyl nicotinate is highly hygroscopic, which complicates storage and handling. nih.gov While it is relatively stable in aqueous solutions, slow hydrolysis to nicotinic acid does occur, which must be accounted for in experimental design and for potential pharmaceutical formulations. nih.gov
Translational Hurdles: A significant challenge in drug development is translating findings from preclinical animal models to humans. nih.gov Metabolism, efficacy, and safety can differ significantly between species, and long-term safety data for novel NAD+ boosting strategies, a category to which nicotinates belong, is often lacking. nih.gov
Data Requirements for AI: While AI holds immense promise, its effectiveness is highly dependent on the availability of large, high-quality datasets for training. nih.gov For a relatively specific compound like this compound, there may be insufficient data to build accurate predictive models, necessitating further experimental work to generate the required data.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
